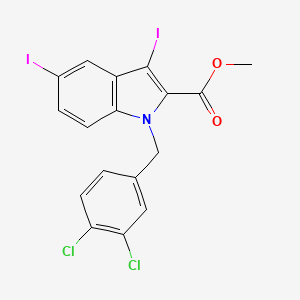

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

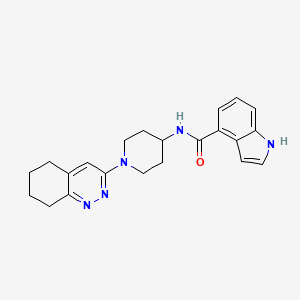

Methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective α7 nicotinic acetylcholine receptor agonist, which means it can activate a specific type of receptor in the brain.

Aplicaciones Científicas De Investigación

Synthesis and Mechanistic Studies

One significant area of application involves the development of novel synthetic methodologies for indole derivatives. For example, indoles have been carboxylated under CO2 pressure with the help of Me2AlCl to give 1-substituted indole-3-carboxylic acids, a process that is extended to alkoxycarbonylation and carbamoylation, offering a versatile approach to indole modification (Nemoto et al., 2016). Such methodologies highlight the potential of using methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate derivatives for the synthesis of complex molecules.

Biological Activity

The anti-cancer properties of methyl indole-3-carboxylate derivatives have been explored, with specific compounds showing inhibition of melanoma, renal, and breast cancer cell lines. This indicates the potential of these compounds as therapeutic agents (Niemyjska et al., 2012). Such studies are crucial for identifying new anti-cancer agents.

Conformational Studies

Conformationally constrained tryptophan derivatives have been synthesized for use in peptide/peptoid conformation elucidation studies. These derivatives, which include a ring that bridges the α-carbon and the 4-position of the indole ring, limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization, demonstrating the chemical versatility and utility of indole derivatives in structural biology (Horwell et al., 1994).

Reaction Mechanisms and Novel Reactions

Reactions involving indole carboxylic acids/amides have been studied for [4 + 3]-annulation, showcasing unexpected carboxylate/amide migration and decarboxylative cyclization. Such studies are pivotal for understanding reaction mechanisms and developing novel synthetic routes (Selvaraj et al., 2019).

Propiedades

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2I2NO2/c1-24-17(23)16-15(21)11-7-10(20)3-5-14(11)22(16)8-9-2-4-12(18)13(19)6-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKIUVKIKQDUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1CC3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)

![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)